Acetamide, N,N',N''-(5-nitroso-2,4,6-pyrimidinetriyl)tris-
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Overview
Description
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- is a chemical compound with the molecular formula C10H12N6O4 and a molecular weight of 280.24 g/mol . It is known for its unique structure, which includes three acetamide groups attached to a pyrimidine ring with a nitroso group at the 5-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- typically involves the reaction of 2,4,6-triaminopyrimidine with acetic anhydride in the presence of a nitrosating agent . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The acetamide groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted acetamides .
Scientific Research Applications
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- involves its interaction with molecular targets such as enzymes and receptors . The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The compound may also interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetamide, N,N’,N’'-(5-nitroso-2,4,6-pyrimidinetriyl)tris- is unique due to its specific arrangement of acetamide and nitroso groups on the pyrimidine ring . This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
1090-42-2 |
---|---|
Molecular Formula |
C10H12N6O4 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
N-(2,6-diacetamido-5-nitrosopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C10H12N6O4/c1-4(17)11-8-7(16-20)9(12-5(2)18)15-10(14-8)13-6(3)19/h1-3H3,(H3,11,12,13,14,15,17,18,19) |
InChI Key |
RQMUGTHVETWKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=NC(=N1)NC(=O)C)NC(=O)C)N=O |
Origin of Product |
United States |
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